THK-5105 - 1374107-46-6

THK-5105

Catalog Number: EVT-3372906
CAS Number: 1374107-46-6
Molecular Formula: C20H21FN2O2
Molecular Weight: 340.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

THK-5105 is synthesized from tosylate precursors and is classified as a radiotracer for PET imaging. It is specifically designed to target tau protein aggregates, which are critical biomarkers in Alzheimer's disease. The compound has been evaluated in various preclinical and clinical studies, demonstrating its potential in distinguishing between tau and amyloid-beta pathologies, which are both hallmarks of Alzheimer's disease .

Synthesis Analysis

Methods and Technical Details

The synthesis of THK-5105 involves several key steps:

  1. Preparation of Precursors: The synthesis begins with the preparation of tosylate precursors, which are essential for radiolabeling.
  2. Radiolabeling: The compound is labeled with fluorine-18, a radioactive isotope used in PET imaging. This is achieved by reacting the activated fluorine with the precursor in dimethylsulfoxide at elevated temperatures (around 110°C) for approximately 10 minutes .
  3. Purification: After the reaction, the product undergoes purification via high-performance liquid chromatography (HPLC) to isolate the desired radiolabeled compound from unreacted materials and byproducts .

This multi-step synthesis ensures that THK-5105 maintains high binding affinity and selectivity for tau aggregates.

Molecular Structure Analysis

Structure and Data

The molecular structure of THK-5105 can be described as follows:

  • Chemical Formula: C₁₈H₁₈F₃N₃O₂S
  • Molecular Weight: Approximately 375.4 g/mol
  • Structural Features: THK-5105 contains a quinoline core structure substituted with various functional groups that enhance its binding properties to tau proteins.

The compound's structure allows it to effectively penetrate the blood-brain barrier and bind selectively to tau aggregates, facilitating its use as a PET imaging agent .

Chemical Reactions Analysis

Reactions and Technical Details

In terms of chemical reactivity, THK-5105 primarily undergoes radiolabeling reactions where fluorine-18 is introduced into its structure. The key reactions involved include:

  1. Nucleophilic Substitution: The reaction between the activated fluorine source and the tosylate precursor involves nucleophilic substitution, where the fluorine replaces the tosyl group.
  2. Deprotection Steps: Following radiolabeling, deprotection steps are necessary to remove protecting groups that may inhibit binding to tau proteins.

These reactions are critical for ensuring that THK-5105 retains its biological activity post-synthesis .

Mechanism of Action

Process and Data

THK-5105 operates through a mechanism that involves:

  1. Binding Affinity: The compound exhibits high binding affinity for tau aggregates, which are prevalent in Alzheimer’s disease. Studies have shown that THK-5105 binds selectively to these aggregates over other proteins such as amyloid-beta .
  2. Imaging Capability: Once administered, THK-5105 accumulates in areas of the brain affected by tau pathology, allowing for visualization using PET scans. This accumulation correlates with the distribution of tau deposits in Alzheimer's disease patients .

The effectiveness of THK-5105 as an imaging agent hinges on its ability to differentiate between healthy brain tissue and areas affected by neurodegeneration.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

THK-5105 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in dimethylsulfoxide and ethanol, which aids in its formulation for biological evaluation.
  • Stability: The compound shows stability under physiological conditions, making it suitable for in vivo applications.
  • Log P Value: The average log P value of THK-5105 is approximately 2.80, indicating moderate lipophilicity, which facilitates its ability to cross the blood-brain barrier .

These properties contribute to its effectiveness as a PET imaging agent.

Applications

Scientific Uses

THK-5105 has significant applications in neuroscience research and clinical diagnostics:

  1. Alzheimer's Disease Diagnosis: It serves as a vital tool for non-invasive imaging of tau pathology, aiding in early diagnosis and monitoring of Alzheimer's disease progression.
  2. Research Tool: Beyond clinical applications, THK-5105 is utilized in research settings to study the role of tau proteins in neurodegenerative diseases and evaluate new therapeutic strategies targeting tau aggregation.
Rationale for Development of THK-5105 as a Tau-Specific Radiotracer

Tau Pathology in Neurodegenerative Diseases: Diagnostic and Therapeutic Imperatives

Tauopathies represent a class of neurodegenerative disorders characterized by the pathological aggregation of hyperphosphorylated tau protein into neurofibrillary tangles (NFTs), neuropil threads, and other insoluble inclusions. These conditions include Alzheimer’s disease (AD), progressive supranuclear palsy (PSP), corticobasal degeneration (CBD), and frontotemporal dementia linked to chromosome 17 (FTDP-17) [1] [7]. Unlike amyloid-β plaques—which plateau early in AD—tau pathology exhibits a spatiotemporal progression strongly correlated with cognitive decline. The Braak staging system defines this progression: NFTs originate in the transentorhinal region (Stages I–II), advance to the hippocampus and limbic structures (Stages III–IV), and finally disseminate throughout the neocortex (Stages V–VI) [1] [10]. This progression aligns with clinical symptom severity, making tau a superior biomarker for disease staging and therapeutic monitoring than amyloid-β [1] [8].

The diversity of tau isoforms (3R, 4R, or mixed) further complicates diagnosis. AD exhibits both 3R and 4R tau isoforms, whereas PSP and CBD show predominantly 4R tau, and Pick’s disease (PiD) features 3R tau [1] [7]. This heterogeneity necessitates tau-specific imaging agents capable of distinguishing between tauopathies and monitoring targeted therapies.

Table 1: Key Tauopathies and Their Pathological Tau Profiles

DiseasePrimary Tau IsoformsCore Pathological FeaturesClinical Manifestations
Alzheimer’s Disease (AD)3R + 4RNFTs, neuritic plaquesMemory loss, cognitive decline
Progressive Supranuclear Palsy (PSP)4RGlobose tangles, tufted astrocytesGaze palsy, postural instability
Corticobasal Degeneration (CBD)4RAstrocytic plaques, thread-like lesionsAsymmetric rigidity, apraxia
Pick’s Disease (PiD)3RPick bodies, ballooned neuronsBehavioral changes, aphasia
Frontotemporal Dementia (FTDP-17)3R/4RNeuronal/glial tau inclusionsPersonality changes, parkinsonism

Limitations of First-Generation Tau Imaging Agents

Early tau PET tracers faced significant challenges in specificity, pharmacokinetics, and clinical utility:

  • Off-Target Binding: Compounds like [¹⁸F]FDDNP bound both amyloid-β plaques and tau tangles, limiting diagnostic specificity [2] [10]. Even selective tracers like [¹¹C]PBB3 exhibited affinity for monoamine oxidase (MAO) enzymes, particularly in the basal ganglia, complicating scan interpretation [1] [8].
  • White Matter Retention: Tracers such as [¹⁸F]THK-5351 and [¹⁸F]THK-5117 showed high nonspecific retention in subcortical white matter, obscuring adjacent gray matter tau signals [1] [4]. This was attributed to their lipophilicity and affinity for myelin components.
  • Limited Binding Diversity: First-generation agents (e.g., [¹⁸F]AV-1451) preferentially bound paired helical filaments (PHFs) in AD but demonstrated weak or variable affinity for tau aggregates in non-AD tauopathies like PSP or CBD [8] [10].
  • Pharmacokinetic Deficiencies: Slow clearance from blood pools and high lipophilicity led to prolonged background signal, reducing target-to-background ratios and requiring longer wait times for imaging [4] [8].

Table 2: Limitations of First-Generation Tau PET Tracers

TracerPrimary LimitationsImpact on Imaging
[¹⁸F]FDDNPBinds amyloid-β + tau; low signal-to-noise ratioPoor specificity for tau quantification
[¹¹C]PBB3MAO-A binding; rapid metabolismBasal ganglia off-target artifacts
[¹⁸F]THK-5117/5351High white matter retention; lipophilicityReduced cortical contrast
[¹⁸F]AV-1451 (T807)Inconsistent binding to non-AD tau (e.g., 4R aggregates)Limited utility for PSP/CBD diagnosis

Design Principles of Arylquinoline Derivatives for Tau Selectivity

THK-5105 emerged from a systematic optimization of the arylquinoline scaffold to address the limitations of early tau tracers. Key design strategies included:

  • Core Scaffold Optimization: The quinoline moiety was selected for its planar structure and capacity to engage in π-π stacking with β-sheet folds in tau aggregates. Substituents at the 6-position (e.g., methoxy groups) enhanced binding affinity by forming hydrogen bonds with phosphorylated serine residues in pathological tau [4] [8].
  • Chirality Management: THK-5105 exists as (R)- and (S)-enantiomers. Preclinical autoradiography demonstrated that (S)-[¹⁸F]THK-5105 had a dissociation constant (Kd) of 15 nM for tau in AD brain sections—20% lower than the (R)-enantiomer. Critically, the (S)-enantiomer showed slower dissociation from tau deposits, improving signal retention during imaging [4].
  • β-Sheet Selectivity: Modifications to the aryl ring reduced affinity for amyloid-β. In vitro assays confirmed >25-fold selectivity for tau over amyloid-β fibrils, achieved by optimizing steric bulk to hinder access to amyloid-β’s tighter β-sheet grooves [4] [8].
  • Pharmacokinetic Engineering: Introduction of fluorine-18 enabled prolonged imaging windows (110-minute half-life). Reducing log P values to ~2.1 minimized nonspecific white matter binding while maintaining blood-brain barrier permeability. Biodistribution studies in mice confirmed rapid brain uptake and clearance of (S)-[¹⁸F]THK-5105 within 20 minutes post-injection, enhancing target-to-background ratios [4].

Table 3: Key Properties of THK-5105 vs. Contemporary Tau Tracers

PropertyTHK-5105THK-5351AV-1451PBB3
Core ScaffoldArylquinolineArylquinolineArylquinolinePyridinyl-butadienyl
Tau Kd (nM)15 (S-enantiomer)190.72.8
Aβ Selectivity (Fold)>25~15~29~10
log P2.12.83.23.5
White Matter RetentionLowHighModerateHigh
Non-AD Tau BindingModerate (PSP/CBD)LimitedVariableBroad

The strategic focus on chirality, tau isoform flexibility, and pharmacokinetics established THK-5105 as a foundational tool for second-generation tau tracers. Its enantioselective design informed successors like THK-5351 and flortaucipir, advancing the precision of tau pathology quantification in vivo [4] [8].

Properties

CAS Number

1374107-46-6

Product Name

THK-5105

IUPAC Name

1-[2-[4-(dimethylamino)phenyl]quinolin-6-yl]oxy-3-fluoropropan-2-ol

Molecular Formula

C20H21FN2O2

Molecular Weight

340.4 g/mol

InChI

InChI=1S/C20H21FN2O2/c1-23(2)16-6-3-14(4-7-16)19-9-5-15-11-18(8-10-20(15)22-19)25-13-17(24)12-21/h3-11,17,24H,12-13H2,1-2H3

InChI Key

YECXMTCPEPHEAA-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C(C=C1)C2=NC3=C(C=C2)C=C(C=C3)OCC(CF)O

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=NC3=C(C=C2)C=C(C=C3)OCC(CF)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.